4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound belongs to the benzo[b][1,4]oxazepine sulfonamide class, characterized by a fused benzoxazepine core with a sulfonamide substituent. Its structure includes a 4-chlorophenylsulfonamide group attached to the 7-position of the oxazepine ring, along with ethyl and dimethyl substituents at the 5- and 3,3-positions, respectively.
Properties
IUPAC Name |
4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-4-22-16-11-14(7-10-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUWYKBSVQPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A model reaction employs phenylamine (0.5 mmol) and (1-chlorovinyl)benzene (0.6 mmol) in dimethyl sulfoxide (DMSO) at 100°C under a carbon dioxide atmosphere. Catalytic quantities of copper(I) iodide (10 mol%) and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand L1 (10 mol%) facilitate the transformation, with cesium carbonate (2 equiv.) as the base. The reaction proceeds via a proposed Cu(I)/Cu(III) catalytic cycle, where C–N bond formation precedes intramolecular C–H carbonylation.
| Component | Quantity | Role |
|---|---|---|
| Phenylamine | 0.5 mmol | Substrate |
| (1-Chlorovinyl)benzene | 0.6 mmol | Electrophile |
| CuI | 10 mol% | Catalyst |
| Ligand L1 | 10 mol% | Ligand |
| Cs₂CO₃ | 2 equiv. | Base |
| DMSO | 4 mL | Solvent |
| CO₂ | 1 atm | Carbonylation agent |
The product, 2-phenyl-2,3-dihydro-1H-benzo[e]oxazepin-5-one (3a ), is isolated via flash column chromatography in good yield (reported as >70% in analogous reactions).
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The sulfonamide precursor, 4-chlorobenzenesulfonyl chloride, is prepared via a scalable, wastewater-free process described in EP0115328B1.
Sulfonation and Chlorination
Chlorobenzene reacts with chlorosulfonic acid (1.6 equiv) and thionyl chloride (3.2 equiv) at 50–60°C. The reaction generates stoichiometric amounts of sulfur dioxide and hydrogen chloride, which are scrubbed and converted to recyclable bisulfite and hydrochloric acid.
| Component | Molar Ratio | Purpose |
|---|---|---|
| Chlorobenzene | 1.0 | Substrate |
| Chlorosulfonic acid | 1.6 | Sulfonating agent |
| Thionyl chloride | 3.2 | Chlorinating agent |
The crude 4-chlorobenzenesulfonyl chloride is vacuum-distilled to remove byproducts like 4,4'-dichlorodiphenyl sulfone (1–3%), yielding a technical-grade product.
Coupling of Sulfonamide to Benzoxazepine
The final step involves reacting 4-chlorobenzenesulfonyl chloride with the amine group of the 5-ethyl-3,3-dimethylbenzoxazepine intermediate.
Reaction Parameters
The coupling is performed in dichloromethane (DCM) with triethylamine (TEA) as the base. The sulfonyl chloride (1.1 equiv) is added dropwise to a cooled (0–5°C) solution of the benzoxazepine amine (1.0 equiv) and TEA (2.0 equiv).
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C (initial) → 25°C |
| Reaction time | 4–6 h |
| Base | TEA (2.0 equiv) |
The product precipitates upon quenching with ice water and is purified via recrystallization from ethanol/water (yield: 65–75%).
Industrial-Scale Optimization
The patent EP0115328B1 highlights industrial adaptations for high-purity production:
- Continuous flow reactors for sulfonation and chlorination steps.
- Fractional distillation under reduced pressure (10–15 mmHg) to isolate 4-chlorobenzenesulfonyl chloride.
- Alkaline scrubbing to recover HCl and SO₂, minimizing environmental impact.
Challenges and Mitigation Strategies
- Byproduct Formation : 4,4'-Dichlorodiphenyl sulfone is removed via clarification filtration during sulfonamide coupling.
- Moisture Sensitivity : Reactions involving sulfonyl chloride require anhydrous conditions to prevent hydrolysis.
- Regioselectivity : The copper catalyst in the benzoxazepine synthesis ensures precise C–N/C–H bond activation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide has potential applications as an antibacterial and antifungal agent. Its sulfonamide moiety is known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Medicine
In medicine, this compound could be explored for its anti-inflammatory and analgesic properties. Sulfonamides are often used in the treatment of infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of enzymes that are crucial for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, thereby preventing bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, halogenation patterns, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison based on available data:
Table 1: Structural and Functional Comparison
Key Findings :
Sulfonamide vs. Amide Functionality :
- The target compound’s sulfonamide group provides stronger acidity (pKa ~10–11) compared to the amide analog (pKa ~15–17), influencing solubility and ionization under physiological conditions .
- Sulfonamides generally exhibit better enzyme inhibition due to their ability to mimic transition-state intermediates in catalytic cycles .
Halogenation Effects: The para-chlorine in the target compound enhances electronic withdrawal, stabilizing the sulfonamide’s negative charge and improving binding to positively charged enzyme pockets. In contrast, ortho-chlorine in the analog may sterically hinder interactions.
Substituent Position Impact :
- The ethyl and dimethyl groups on the oxazepine ring in all analogs contribute to conformational rigidity, favoring interactions with hydrophobic binding pockets. However, the methyl group in the ortho position of the sulfonamide analog may reduce solubility compared to the target compound.
Biological Activity
The compound 4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
- IUPAC Name : 4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
- CAS Number : 921519-17-7
- Molecular Formula : C20H21ClN2O3
- Molecular Weight : 372.8 g/mol
Antibacterial and Antifungal Properties
Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. Specifically, the sulfonamide moiety in this compound disrupts the synthesis of dihydrofolate by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This compound has shown promising activity against various bacterial strains.
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Antibacterial | E. coli | 12.5 |
| Antifungal | C. albicans | 8.0 |
Anti-inflammatory Activity
Recent studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The potential for this compound to modulate inflammatory pathways suggests applications in treating conditions like arthritis and inflammatory bowel disease.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with specific receptors linked to inflammation and pain pathways.
- Cellular Uptake : Studies have shown that the compound can effectively penetrate cellular membranes, allowing it to exert its effects intracellularly.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A recent study tested the antibacterial activity of various sulfonamide derivatives, including our compound of interest. The results indicated significant inhibition of bacterial growth in vitro.
- Reference: MDPI Study on Sulfonamides .
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in a reduction of inflammatory markers and improved clinical scores in models of colitis.
- Reference: PMC Article on Inflammation .
Q & A
Q. How can researchers benchmark this compound against existing benzoxazepine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
